Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate
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Overview
Description
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate is a chemical compound with the molecular formula C13H15NO6 It is known for its unique structure, which includes a nitrophenyl group attached to an ethyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate typically involves the esterification of 2-(4-nitrophenyl)ethylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, making it a useful probe in studying redox processes. The ester groups can undergo hydrolysis, releasing the active malonic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate
- Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Uniqueness
Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both nitrophenyl and propanedioate groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
6291-54-9 |
---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
dimethyl 2-[2-(4-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-19-12(15)11(13(16)20-2)8-5-9-3-6-10(7-4-9)14(17)18/h3-4,6-7,11H,5,8H2,1-2H3 |
InChI Key |
WOHYKHNEJBTQPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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